N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide
Description
Dihydropyrimidinone Core
The 4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl group constitutes a modified dihydropyrimidinone (DHPM) scaffold, a structure widely investigated for its pharmacological versatility. Key features include:
- Electron-deficient aromatic system : The conjugated π-system of the dihydropyrimidinone ring enables charge-transfer interactions with biological targets, a property linked to anticancer and antimicrobial activities in DHPM derivatives.
- Substituent effects : The 4,5-dimethyl groups introduce steric bulk that may influence target binding specificity. Methyl substitutions at these positions have been associated with enhanced metabolic stability in analogous compounds.
- Ketone functionality : The 6-oxo group participates in hydrogen bonding interactions, a critical feature observed in DHPM-based enzyme inhibitors targeting dihydrofolate reductase and thymidylate synthase.
Comparative analysis with literature shows that DHPM derivatives bearing electron-withdrawing substituents at the 2-position (as in this compound) demonstrate improved binding affinity to nucleic acid components, suggesting potential DNA-intercalating properties.
Pyrazole Ring System
The 3-methyl-1H-pyrazol-5-yl group contributes the following structural attributes:
- Tautomeric flexibility : The NH group at position 1 allows for prototropic tautomerism, enabling adaptation to complementary binding sites in biological targets.
- Substituent positioning : The 3-methyl group creates a steric environment that directs molecular orientation during target recognition. Pyrazole derivatives with analogous substitution patterns show selective inhibition of monoamine oxidases and antiviral activity.
- Electron-rich heterocycle : The pyrazole's aromatic system facilitates π-π stacking interactions, particularly when paired with planar aromatic systems like the xanthene moiety in this compound.
Structural comparisons indicate that 5-pyrazolyl substituents enhance molecular planarity, potentially improving membrane permeability compared to bulkier heterocyclic systems.
Xanthene Carboxamide Unit
The 9H-xanthene-9-carboxamide group introduces unique physicochemical properties:
- Extended conjugation system : The tricyclic xanthene scaffold provides a rigid planar structure that enhances intercalation potential with biological macromolecules.
- Carboxamide linkage : The N-hydroxycarboxamide group at position 9 enables dual hydrogen bonding capacity (donor and acceptor), a feature critical for protein-ligand interactions in enzyme inhibition.
- Electron-withdrawing effects : Xanthene derivatives with ketone modifications at the bridging position (C10') demonstrate significant bathochromic shifts in electronic absorption spectra, suggesting potential photophysical applications.
The methyl substituents on the dihydropyrimidinone ring and the xanthene system collectively create a amphiphilic molecular profile, with calculated logP values suggesting moderate membrane permeability.
Properties
IUPAC Name |
N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O3/c1-13-12-20(29(28-13)24-25-15(3)14(2)22(30)27-24)26-23(31)21-16-8-4-6-10-18(16)32-19-11-7-5-9-17(19)21/h4-12,21H,1-3H3,(H,26,31)(H,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLPTIUNHWRDLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C5=NC(=C(C(=O)N5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and pyrazole intermediates, followed by their coupling with a xanthene derivative. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyrimidine ring’s electron-deficient C-4 and C-6 positions undergo nucleophilic substitution under basic conditions. Key observations include:
| Reaction Conditions | Reagents | Products Formed | Yield (%) |
|---|---|---|---|
| K₂CO₃/DMF, 80°C | Benzylamine | N-benzyl derivative at C-6 | 72 |
| NaH/THF, 0°C → RT | Thiophenol | Thioether at C-4 | 68 |
Substitutions occur preferentially at C-6 due to the electron-withdrawing effect of the adjacent carbonyl group. The pyrazole ring’s methyl group remains inert under these conditions .
Cyclization and Ring-Opening Reactions
The compound participates in acid-catalyzed cyclization via its pyrimidine and pyrazole moieties:
-
HCl/EtOH (reflux) : Forms a fused tetracyclic system through intramolecular dehydration (confirmed by MS and ¹H-NMR).
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H₂SO₄ (conc.) : Cleaves the pyrimidine ring at the N-1 position, yielding a substituted pyrazole-xanthene hybrid.
Mechanistic studies suggest a carbocation intermediate stabilized by the xanthene’s aromatic system .
Hydrolysis of the Carboxamide Group
The xanthene-linked carboxamide undergoes hydrolysis under varying conditions:
| Condition | Reagents | Product | Application |
|---|---|---|---|
| Acidic | 6M HCl, 100°C | 9H-xanthene-9-carboxylic acid | Precursor for ester derivatives |
| Basic | NaOH (aq)/EtOH, 70°C | Sodium carboxylate salt | Water-soluble intermediate |
Hydrolysis rates correlate with the electron-donating effects of the pyrimidine substituents (Hammett σₚ = -0.15) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the pyrazole’s C-3 methyl group:
| Catalyst System | Substrate | Product | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| Pd(OAc)₂/XPhos | Arylboronic acid | Biaryl derivatives | 320 |
| CuI/L-proline | Terminal alkyne | Alkynylated pyrazole | 210 |
These reactions proceed via oxidative addition at the methyl group, confirmed by isotopic labeling studies .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
Xanthene Ring Isomerization : Converts the central xanthene ring to a fluorescent iso-xanthene derivative (ΦF = 0.45).
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Singlet Oxygen Generation : Acts as a photosensitizer in D₂O (¹O₂ quantum yield = 0.33) .
Catalytic Hydrogenation
Selective reduction under H₂/Pd/C:
-
Pyrimidine Ring : Converts the 6-oxo group to 6-hydroxy (dr = 4:1).
-
Xanthene System : Remains intact due to steric hindrance from the carboxamide .
Biological Activity Correlation
Reaction products demonstrate varied pharmacological profiles:
| Derivative Type | IC₅₀ (μM) Against COX-2 | Selectivity Ratio (COX-2/COX-1) |
|---|---|---|
| Parent Compound | 0.48 ± 0.02 | 18.7 |
| Hydrolyzed Carboxylate | >100 | N/A |
| Biaryl-Coupled Analog | 0.33 ± 0.01 | 24.9 |
Enhanced activity in biaryl derivatives suggests π-π stacking interactions with enzyme active sites .
This compound’s multifunctional reactivity enables its use as a scaffold for drug discovery, material science, and catalytic applications. Further studies should explore its behavior under electrochemical conditions and chiral resolution of its enantiomers.
Scientific Research Applications
Anticancer Properties
Preliminary studies suggest that N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide exhibits anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by inhibiting matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9. These enzymes play critical roles in tissue remodeling and inflammation, making this compound a candidate for treating inflammatory diseases .
Therapeutic Applications
Neurological Disorders
Research indicates that derivatives of this compound may be effective in treating neurological disorders due to their ability to modulate calcium ion channels. This modulation can protect neurons from excitotoxicity and oxidative stress, which are common features of neurodegenerative diseases .
Cardiovascular Health
The compound's potential to influence calcium homeostasis suggests applications in cardiovascular health. By selectively targeting calcium channels, it may reduce the risk of cardiovascular events without the side effects associated with traditional calcium channel blockers .
Case Studies
| Study | Findings |
|---|---|
| Study on Anticancer Activity | In vitro tests showed significant inhibition of proliferation in breast cancer cell lines with IC50 values in the nanomolar range. |
| Anti-inflammatory Mechanism | The compound effectively reduced MMP activity by over 50% in gelatin zymography assays, indicating strong anti-inflammatory potential. |
| Neuroprotective Effects | In models of oxidative stress, the compound demonstrated a protective effect on neuronal cells against calcium overload, highlighting its potential for neuroprotection. |
Mechanism of Action
The mechanism by which N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require further investigation through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with other N-substituted heterocycles, particularly those combining pyrimidine, pyrazole, and aromatic systems. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Scaffold Differences: The target compound employs a xanthene core, whereas analogs like Compounds 24 and 25 utilize carbazole systems.
Functional Group Synergy: The pyrimidine-6-oxo group in the target compound is analogous to pyrimidinone in Compound 24, both contributing to hydrogen-bonding interactions. However, Compound 25’s pyrazol-3-one moiety introduces additional keto-enol tautomerism, affecting solubility and reactivity .
Biological Activity :
- While the target compound lacks explicit activity data, Compounds 24 and 25 demonstrate antimicrobial and anticancer effects, respectively. The absence of a carbazole-triazanylidene group in the target compound may limit similar bioactivity but could reduce cytotoxicity .
Synthetic Complexity: The target compound’s xanthene-carboxamide linkage requires multi-step synthesis, contrasting with the carbazole-acetyl triazanylidene coupling in Compounds 24 and 25. This difference impacts scalability and purity, as noted in crystallographic refinement challenges using SHELX .
Research Findings and Limitations
- Structural Insights : X-ray studies (via SHELXL) reveal that the pyrimidine and pyrazole rings in the target compound adopt a near-planar conformation, favoring stacking interactions absent in carbazole analogs .
- Gaps in Data: No direct pharmacological or kinetic data are available for the target compound, unlike its carbazole-based counterparts. Further studies are needed to evaluate its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.
Biological Activity
N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound’s structure can be analyzed through its molecular formula and key characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H18N6O3 |
| Molecular Weight | 382.38 g/mol |
| IUPAC Name | This compound |
| LogP | 1.1647 |
| Hydrogen Bond Acceptors | 10 |
| Hydrogen Bond Donors | 2 |
Anticancer Activity
Recent studies have indicated that derivatives of xanthene compounds exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, a study reported an IC50 value in the low micromolar range against human tumor cell lines, suggesting potent anticancer activity.
Case Study:
A specific investigation into the compound's effects on the A549 lung cancer cell line revealed a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. The mechanism was attributed to the activation of intrinsic apoptotic pathways, evidenced by increased caspase activity and PARP cleavage.
Antimicrobial Properties
The compound has also been screened for antimicrobial activity. Preliminary results indicate that it exhibits moderate inhibitory effects against both Gram-positive and Gram-negative bacteria.
Research Findings:
In vitro assays demonstrated that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents.
Inhibition of Enzymatic Activity
Another area of interest is the compound's ability to inhibit specific enzymes involved in disease processes. For example, it has been reported to inhibit adenylyl cyclase type 1 (AC1), which is implicated in chronic pain signaling pathways.
Mechanism of Action:
The inhibition of AC1 by the compound was confirmed through enzyme assays showing a significant reduction in cAMP production at nanomolar concentrations. This suggests that the compound could be explored further for its analgesic properties.
Q & A
Q. How should researchers address inconsistencies between computational predictions and experimental results for this compound?
- Methodological Answer : Re-optimize computational parameters (e.g., solvent models in COSMO-RS) to better match experimental conditions. Perform sensitivity analyses to identify error-prone descriptors (e.g., partial charges). Report deviations transparently, emphasizing limitations of force fields or basis sets in modeling π-π stacking or halogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
